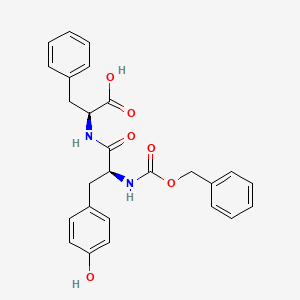

Z-Tyr-phe-OH

Vue d'ensemble

Description

Z-Tyr-phe-OH: is a dipeptide consisting of tyrosine and phenylalanine residues

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-Tyr-phe-OH typically involves the coupling of protected amino acids. One common method is the use of carbobenzoxy (Z) protection for the amino group of tyrosine and phenylalanine. The coupling reaction is often facilitated by coupling reagents such as DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in an aqueous medium .

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods ensure high purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Z-Tyr-phe-OH undergoes various chemical reactions, including:

Reduction: Reduction reactions can be used to modify the phenolic hydroxyl group of tyrosine.

Common Reagents and Conditions:

Oxidation: Dess-Martin periodinane is commonly used for the selective oxidation of tyrosine residues.

Reduction: Sodium borohydride can be used for the reduction of tyrosine residues.

Substitution: Electrophilic aromatic substitution reactions can be performed using reagents such as nitrating agents or halogenating agents.

Major Products Formed:

Oxidation: Formation of quinones and cross-linked structures.

Reduction: Formation of reduced tyrosine derivatives.

Substitution: Formation of substituted aromatic compounds.

Applications De Recherche Scientifique

Self-Assembly Studies

Self-assembly refers to the process by which molecules spontaneously organize into structured arrangements without external guidance. Research has demonstrated that Z-Tyr-phe-OH can participate in self-assembly processes, though its behavior is distinct compared to other modified amino acids.

- Self-Assembly Characteristics : In studies involving this compound alongside other modified aromatic amino acids like Z-Phe-OH and Z-Trp-OH, it was noted that this compound did not form any self-assembled structures under varying concentrations or temperatures. This lack of assembly is attributed to the presence of a free hydroxyl group (-OH) that may destabilize π-π stacking interactions essential for self-assembly .

- Comparative Analysis : In contrast, Z-Phe-OH formed dense fiber-like structures at various concentrations and temperatures, while Z-Trp-OH exhibited flower-like morphologies that became more distinct upon heating. This comparative study highlights the unique properties of this compound in self-assembly contexts .

Nanotechnology and Material Science

This compound has implications in nanotechnology, particularly in the synthesis of nanomaterials. The phenolic structure of tyrosine allows for versatile reactivity, making it an attractive candidate for engineering applications.

- Phenolic-Enabled Nanotechnology : The properties of phenolic compounds, including this compound, have been leveraged in the development of nanohybrid materials. These materials can be engineered for specific functions such as biosensing and drug delivery due to their biocompatibility and ability to form stable structures .

- Applications in Biomedical Fields : The incorporation of this compound into nanoparticle systems can enhance their stability and functionality. Research indicates that phenolic compounds can facilitate the bottom-up synthesis of nanoparticles with controlled size and composition, which is crucial for targeted drug delivery systems .

Self-Assembly Behavior Analysis

A detailed study assessed the self-assembly behavior of various modified aromatic amino acids, including this compound. The findings revealed that while other compounds formed distinct structures, this compound remained unassembled under tested conditions. This case underscores the importance of molecular structure in determining assembly behavior .

Nanomaterial Synthesis

Research into phenolic-enabled nanotechnology has shown that compounds like this compound can be utilized to create nanoparticles with specific functionalities. For instance, studies have demonstrated that integrating phenolic compounds into nanoparticle systems can enhance their biocompatibility and efficacy in biomedical applications such as drug delivery and imaging .

Mécanisme D'action

The mechanism of action of Z-Tyr-phe-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group of tyrosine can form hydrogen bonds with binding partners, while the aromatic rings of tyrosine and phenylalanine contribute to hydrophobic interactions . These interactions play a crucial role in the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparaison Avec Des Composés Similaires

Z-Phe-OH: A similar dipeptide with phenylalanine residues, used in peptide synthesis and research.

Z-Tyr-OH: A compound with a single tyrosine residue, used in studies of tyrosine-specific reactions.

Z-Phe-Ala-OH: A dipeptide with phenylalanine and alanine residues, used in the study of peptide self-assembly and hydrogel formation.

Uniqueness: Z-Tyr-phe-OH is unique due to the presence of both tyrosine and phenylalanine residues, which allows it to participate in a wide range of chemical reactions and interactions.

Activité Biologique

Z-Tyr-phe-OH, also known as Z-Tyrosine-Phenylalanine, is a dipeptide consisting of the amino acids tyrosine and phenylalanine. This compound serves as a valuable model in peptide chemistry and biological research, particularly in understanding protein interactions and developing therapeutic agents.

Chemical Structure and Properties

This compound is characterized by its Z-protective group on the tyrosine residue, which stabilizes the peptide during synthesis and manipulation. The presence of aromatic amino acids like tyrosine and phenylalanine contributes to its biochemical properties, including hydrophobic interactions and hydrogen bonding capabilities.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme-Substrate Interactions : The compound plays a role in studying how peptides interact with enzymes, providing insights into enzymatic mechanisms.

- Protein-Protein Interactions : It is used to explore the dynamics of protein interactions, which are crucial for cellular functions and signaling pathways.

Applications in Research

This compound has been utilized in various research contexts:

- Peptide Chemistry : It serves as a model compound for studying peptide bond formation and cleavage, essential for understanding peptide synthesis.

- Drug Development : The compound is investigated for its potential in developing peptide-based drugs, particularly those targeting specific biological pathways .

Antioxidant Properties

Research indicates that dipeptides containing tyrosine exhibit significant antioxidant activity. For instance, studies have shown that tyrosine-containing peptides can effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Self-Assembly Behavior

Recent studies have investigated the self-assembly properties of this compound. When diluted in deionized water, it forms fibrous structures that are non-crystalline. This self-assembly is influenced by concentration and temperature, with significant implications for biomaterials development .

Table 1: Self-Assembly Characteristics of this compound

| Concentration (mM) | Morphology | Binding with ThT Dye |

|---|---|---|

| 1 | Sparse fibers | Weak |

| 3 | Dense fibers | Strong |

| 5 | Thick fibers | Very strong |

| 10 | Aggregated masses | Not applicable |

Research Findings

- Self-Assembly Studies : At concentrations around 3 mM, this compound exhibits dense fiber-like structures that bind effectively with Thioflavin T (ThT), indicating a robust self-assembly mechanism .

- Antioxidant Activity : In comparative studies against other tripeptides, those containing tyrosine showed enhanced scavenging activities against ABTS and AAPH radicals, highlighting the role of aromatic residues in antioxidant defense mechanisms .

- Enzymatic Interactions : The interaction of this compound with specific enzymes has been shown to enhance substrate specificity and catalytic efficiency in various biochemical assays .

Propriétés

IUPAC Name |

2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O6/c29-21-13-11-19(12-14-21)15-22(28-26(33)34-17-20-9-5-2-6-10-20)24(30)27-23(25(31)32)16-18-7-3-1-4-8-18/h1-14,22-23,29H,15-17H2,(H,27,30)(H,28,33)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBIPIZMVNYBTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318661 | |

| Record name | N-[(Benzyloxy)carbonyl]tyrosylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63023-95-0 | |

| Record name | NSC333728 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Benzyloxy)carbonyl]tyrosylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.